molecular formula C11H12N4O B4279663 N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide

N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide

Cat. No. B4279663
M. Wt: 216.24 g/mol
InChI Key: LSUJDYMHCFUXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide, also known as MPN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPN belongs to the class of pyrazole-containing compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide is not fully understood. However, it is believed that N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to modulate the activity of various transcription factors, such as NF-κB and STAT3, which play a key role in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide in lab experiments is its high potency and selectivity. N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to possess high affinity for its target enzymes and receptors, which makes it an ideal tool for studying various signaling pathways. However, one of the limitations of using N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide. One area of interest is the development of more potent and selective analogs of N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide for use in therapeutic applications. Another area of interest is the investigation of the potential neuroprotective effects of N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the role of N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide in modulating the gut microbiome and its potential implications for human health is an area of emerging interest.

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-8-9(6-14-15)5-13-11(16)10-3-2-4-12-7-10/h2-4,6-8H,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUJDYMHCFUXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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